molecular formula C16H20N4OS B5117749 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine

1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine

Cat. No. B5117749
M. Wt: 316.4 g/mol
InChI Key: SUVHHQBEIVDHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain.

Mechanism of Action

1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is a potent inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine increases the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been shown to induce Parkinson's disease-like symptoms in animal models. The biochemical and physiological effects of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine include decreased dopamine levels in the brain, selective destruction of dopaminergic neurons in the substantia nigra, and motor deficits.

Advantages and Limitations for Lab Experiments

1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has several advantages for lab experiments. It is a potent inhibitor of MAO-B, making it an effective tool to study the mechanisms of action and physiological effects of drugs. It has been extensively studied in animal models, making it a well-established model for Parkinson's disease research. However, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine also has limitations for lab experiments. It is a toxic compound that can cause severe Parkinson's disease-like symptoms in animal models, making it difficult to use in long-term studies. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in humans is limited due to its toxicity.

Future Directions

There are several future directions for 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine research. One direction is to develop new drugs that target MAO-B and have fewer side effects than 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine. Another direction is to study the role of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in the development of Parkinson's disease and other neurodegenerative disorders. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in combination with other drugs may provide new insights into the mechanisms of action and physiological effects of drugs.

Synthesis Methods

1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine can be synthesized by reacting 1-methyl-1H-imidazole-2-thiol with 4-bromophenylpiperazine in the presence of acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine.

Scientific Research Applications

1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. It has been used as a tool to induce Parkinson's disease-like symptoms in animal models. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-18-8-7-17-16(18)22-13-15(21)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVHHQBEIVDHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

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